2-(4-iodo-1H-pyrazol-1-yl)ethanamine

Overview

Description

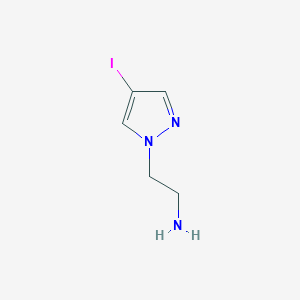

“2-(4-iodo-1H-pyrazol-1-yl)ethanamine” is a chemical compound with the molecular formula C5H8IN3 . It has a molecular weight of 237.04 g/mol . The compound is also known by other synonyms such as “2-(4-iodopyrazol-1-yl)ethanamine” and "2-(4-iodo-1H-pyrazol-1-yl)ethan-1-amine" .

Synthesis Analysis

The synthesis of “2-(4-iodo-1H-pyrazol-1-yl)ethanamine” and its derivatives can be achieved through various methods. One such method involves the use of Sonogashira reactions . In this process, “2,6-Di (4-iodopyrazol-1-yl)pyridine” is converted to “2,6-di (4- {alkyn-1-yl}pyrazol-1-yl)pyridine” derivatives. These intermediates are then hydrogenated to yield the corresponding “2,6-di (4-alkylpyrazol-1-yl)pyridine” derivatives .Molecular Structure Analysis

The molecular structure of “2-(4-iodo-1H-pyrazol-1-yl)ethanamine” consists of a pyrazole ring attached to an ethanamine group at the 4-position of the ring . The pyrazole ring also carries an iodine atom at the 4-position . The InChI code for the compound is “InChI=1S/C5H8IN3/c6-5-3-8-9 (4-5)2-1-7/h3-4H,1-2,7H2” and the canonical SMILES representation is "C1=C (C=NN1CCN)I" .Physical And Chemical Properties Analysis

“2-(4-iodo-1H-pyrazol-1-yl)ethanamine” has several computed properties. It has a molecular weight of 237.04 g/mol and an exact mass of 236.97629 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2 . The topological polar surface area is 43.8 Ų .Scientific Research Applications

Organic Synthesis and Catalysis

Overview

4-Iodoethylpyrazole serves as a versatile building block in organic synthesis due to its reactivity and functional groups.

Applications

- Rhodium-Catalyzed C–H Functionalization :

- Researchers have used 4-iodoethylpyrazole derivatives in Rh(III)-catalyzed reactions for C–H functionalization. These reactions enable the selective modification of specific carbon–hydrogen bonds, facilitating the synthesis of complex molecules .

Materials Science and Coordination Chemistry

Overview

The iodine atom in 4-iodoethylpyrazole allows for coordination with metal ions, making it relevant in materials science.

Applications

Future Directions

The future directions for “2-(4-iodo-1H-pyrazol-1-yl)ethanamine” could involve further exploration of its potential biological activities and applications. Given the broad range of activities exhibited by similar compounds, it may be worthwhile to investigate its potential use in pharmaceutical applications .

Mechanism of Action

Target of Action

Similar compounds containing imidazole and pyrazole moieties have been reported to have a broad range of biological activities . For instance, some analogs of the compound have shown improved potency against the insulin-like growth factor 1 receptor (IGF-1R) .

Mode of Action

It’s worth noting that compounds with similar structures have shown potent antileishmanial and antimalarial activities . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Compounds with similar structures have been found to inhibit the growth of mycobacterium tuberculosis and Leishmania aethiopica , suggesting that they may interfere with the biochemical pathways essential for the survival of these organisms.

Pharmacokinetics

Some analogs of the compound have shown improved oral exposure , which suggests that they may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have shown potent antileishmanial activity, with one compound displaying superior antipromastigote activity that was significantly more active than standard drugs .

properties

IUPAC Name |

2-(4-iodopyrazol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8IN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUBVYWLSSWLEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCN)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-iodo-1H-pyrazol-1-yl)ethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B3039537.png)

![2-[(Methylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B3039549.png)